molecular formula C26H20N4O5 B4354811 1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE

1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE

Cat. No.: B4354811
M. Wt: 468.5 g/mol
InChI Key: IDDXFPPNJNTPPS-UHFFFAOYSA-N
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Description

1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a furoyl group, a piperazinyl group, and a phenylisoxazolo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the furoyl and piperazinyl intermediates, which are then coupled with the isoxazolo[5,4-b]pyridine core. Common reagents used in these reactions include furoyl chloride, piperazine, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and recrystallization are employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and reaction times.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE include other isoxazolo[5,4-b]pyridine derivatives with different substituents. Examples include:

  • 4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine
  • 4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it a valuable candidate for various scientific research applications.

Properties

IUPAC Name

furan-2-yl-[4-[6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c31-25(29-10-12-30(13-11-29)26(32)21-9-5-15-34-21)18-16-19(20-8-4-14-33-20)27-24-22(18)23(28-35-24)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDXFPPNJNTPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-(FURAN-2-CARBONYL)-4-[6-(FURAN-2-YL)-3-PHENYL-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE

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